REACTION_CXSMILES
|
[C:1]1([CH:9]=[CH:10][C:11]2[CH:17]=[CH:16][C:14]([OH:15])=[CH:13][CH:12]=2)[CH:8]=[C:6]([OH:7])[CH:5]=[C:3]([OH:4])[CH:2]=1.[OH:18]C1C=C(C=C(O)C=1)C=O.OC1C=C(C=C(O)C=1)C=C.C(OC1C=CC(I)=CC=1)(=O)C>>[C:1]1([CH:9]=[CH:10][C:11]2[CH:17]=[CH:16][C:14]([OH:15])=[CH:13][CH:12]=2)[CH:8]=[C:6]([OH:7])[CH:5]=[C:3]([OH:4])[CH:2]=1.[CH:12]1[C:11](/[CH:10]=[CH:9]/[C:1]2[CH:8]=[C:6]([OH:7])[CH:5]=[C:3]([OH:4])[CH:2]=2)=[CH:17][C:16]([OH:18])=[C:14]([OH:15])[CH:13]=1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C1(=CC(O)=CC(O)=C1)C=CC1=CC=C(O)C=C1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C1(=CC(O)=CC(O)=C1)C=CC1=CC=C(O)C=C1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
OC=1C=C(C=O)C=C(C1)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
OC=1C=C(C=C)C=C(C1)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)(=O)OC1=CC=C(C=C1)I
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
is prepared by a multistep reaction sequence
|
Name
|
|
Type
|
product
|
Smiles
|
C1(=CC(O)=CC(O)=C1)C=CC1=CC=C(O)C=C1
|
Name
|
|
Type
|
product
|
Smiles
|
C1=CC(=C(C=C1/C=C/C2=CC(=CC(=C2)O)O)O)O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[C:1]1([CH:9]=[CH:10][C:11]2[CH:17]=[CH:16][C:14]([OH:15])=[CH:13][CH:12]=2)[CH:8]=[C:6]([OH:7])[CH:5]=[C:3]([OH:4])[CH:2]=1.[OH:18]C1C=C(C=C(O)C=1)C=O.OC1C=C(C=C(O)C=1)C=C.C(OC1C=CC(I)=CC=1)(=O)C>>[C:1]1([CH:9]=[CH:10][C:11]2[CH:17]=[CH:16][C:14]([OH:15])=[CH:13][CH:12]=2)[CH:8]=[C:6]([OH:7])[CH:5]=[C:3]([OH:4])[CH:2]=1.[CH:12]1[C:11](/[CH:10]=[CH:9]/[C:1]2[CH:8]=[C:6]([OH:7])[CH:5]=[C:3]([OH:4])[CH:2]=2)=[CH:17][C:16]([OH:18])=[C:14]([OH:15])[CH:13]=1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C1(=CC(O)=CC(O)=C1)C=CC1=CC=C(O)C=C1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C1(=CC(O)=CC(O)=C1)C=CC1=CC=C(O)C=C1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
OC=1C=C(C=O)C=C(C1)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
OC=1C=C(C=C)C=C(C1)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)(=O)OC1=CC=C(C=C1)I
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
is prepared by a multistep reaction sequence
|
Name
|
|
Type
|
product
|
Smiles
|
C1(=CC(O)=CC(O)=C1)C=CC1=CC=C(O)C=C1
|
Name
|
|
Type
|
product
|
Smiles
|
C1=CC(=C(C=C1/C=C/C2=CC(=CC(=C2)O)O)O)O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |